

Application Notes and Protocols for Volixibat In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (also known as SHP626 or LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT).[1][2][3] ASBT is a transmembrane protein primarily located on the surface of enterocytes in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation.[4][5] By competitively inhibiting ASBT, **Volixibat** disrupts this process, leading to increased excretion of bile acids in the feces.[1][6] This mechanism is being explored for the therapeutic treatment of various cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[4][7]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potential cytotoxicity of **Volixibat**.

Data Presentation

While **Volixibat** is consistently described as a "highly potent" inhibitor of ASBT, a specific IC50 value from in vitro cell-based assays is not readily available in the public domain literature.[1][2] [3] The table below provides a template for how such data would be presented. The subsequent protocols describe the methods to determine these values.

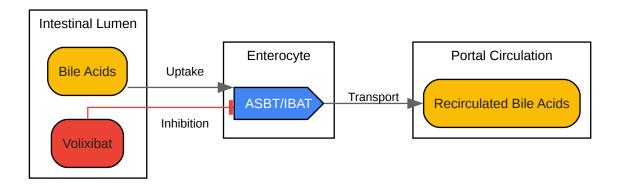


Parameter	Cell Line	Assay Type	Value	Reference
IC50	HEK293 (human ASBT)	[³H]-Taurocholate Uptake Inhibition	Data not publicly available	-
IC50	Caco-2	[³H]-Taurocholate Uptake Inhibition	Data not publicly available	-
CC50	Caco-2	Neutral Red Uptake	To be determined	-
CC50	HepG2	MTT Assay	To be determined	-

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Signaling Pathway and Experimental Workflow

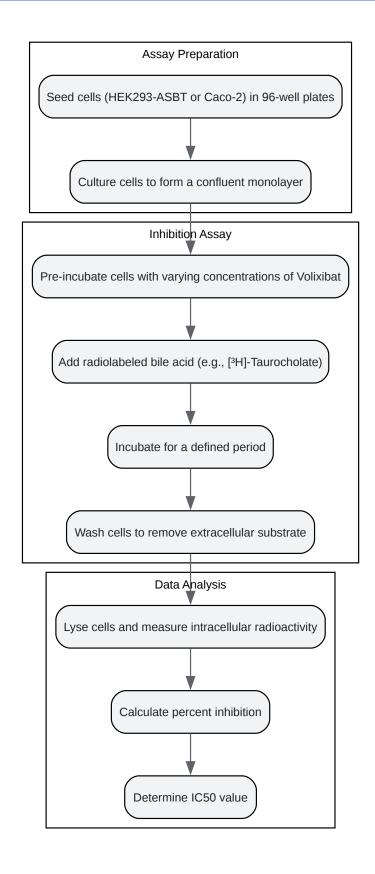
Below are diagrams illustrating the mechanism of action of **Volixibat** and the general workflow for its in vitro characterization.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Volixibat.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Volixibat In Vitro Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684035#volixibat-in-vitro-cell-based-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com